N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridin o[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}carboxamide
Description
N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}carboxamide is a complex heterocyclic compound featuring a fused pyridino-pyrimidine core. Key structural attributes include:
- N-ethyl carboxamide at position 2.
- 1-[(4-methoxyphenyl)methyl] substituent at position 1.
- 10-methyl and 5-oxo functional groups.
Properties
Molecular Formula |
C23H23N5O3 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-ethyl-6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H23N5O3/c1-4-25-22(29)17-12-18-21(26-20-14(2)6-5-11-27(20)23(18)30)28(19(17)24)13-15-7-9-16(31-3)10-8-15/h5-12,24H,4,13H2,1-3H3,(H,25,29) |
InChI Key |
RJPJJDAWZVRZAI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}carboxamide can be achieved through a multi-step process involving several key reactions:
Starting Materials: The synthesis begins with the preparation of ethyl 3-aryl-2-cyanoprop-2-enoates and N1, N3-bis(2-methoxyphenyl)propanediamide.
Michael Addition: The ethyl 3-aryl-2-cyanoprop-2-enoates undergo a Michael addition reaction with N1, N3-bis(2-methoxyphenyl)propanediamide in the presence of triethylamine as a catalyst in anhydrous ethanol. This reaction can be carried out at room temperature or under reflux conditions.
Intramolecular Cyclization: The intermediate Michael adduct undergoes intramolecular cyclization to form the desired piperidine derivative.
Chemical Reactions Analysis
N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Scientific Research Applications
N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the interactions between heterocyclic compounds and biological macromolecules such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}carboxamide involves its interaction with specific molecular targets. The compound’s imino and methoxyphenyl groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table highlights critical differences in substituents and molecular properties among analogs:
Functional Group Impact on Bioactivity
Methoxy vs. Ethoxy Substituents
- In contrast, ethoxy substituents (e.g., in ) introduce steric hindrance and may reduce metabolic stability due to increased susceptibility to oxidative degradation .
Alkyl Chain Length
- Propyl () and pentyl () substituents enhance lipophilicity, which could improve membrane permeability but reduce aqueous solubility. The target compound’s N-ethyl group strikes a balance between these properties .
Aromatic vs. Aliphatic Carboxamide Groups
- The target compound’s N-ethyl carboxamide lacks this feature but minimizes steric clashes .
Hypothetical Pharmacological Implications
While explicit bioactivity data are unavailable in the provided evidence, structural trends suggest:
- Target Compound : Optimal for balancing solubility and binding affinity due to its compact substituents.
- ’s Dimethoxy Analog : Enhanced electron donation could improve binding to targets requiring polar interactions, though higher molecular weight may limit bioavailability .
- ’s Pentyl Derivative : High lipophilicity may favor central nervous system penetration but risks off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
